2-{benzyl[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}acetic acid
Description
This compound belongs to the class of 5-arylidene-4-thiazolidinone derivatives, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure features a naphthalen-1-ylmethylidene substituent at the 5-position of the thiazolidinone core, a benzyl group at the 2-amino position, and an acetic acid side chain.
Properties
IUPAC Name |
2-[benzyl-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c26-21(27)15-25(14-16-7-2-1-3-8-16)23-24-22(28)20(29-23)13-18-11-6-10-17-9-4-5-12-19(17)18/h1-13H,14-15H2,(H,26,27)/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUINERZVJVKNBC-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)O)C2=NC(=O)C(=CC3=CC=CC4=CC=CC=C43)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC(=O)O)C2=NC(=O)/C(=C\C3=CC=CC4=CC=CC=C43)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{benzyl[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}acetic acid typically involves multi-step organic reactions. One common method includes the condensation of naphthaldehyde with thiosemicarbazide to form the thiazole ring, followed by benzylation and subsequent reaction with chloroacetic acid to introduce the amino acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-{benzyl[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone, while reduction may produce an alcohol derivative .
Scientific Research Applications
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of thiazole derivatives similar to this compound. For instance, N'-benzyl 2-amino acetamides have shown significant anticonvulsant activity in animal models, outperforming traditional drugs like phenobarbital . The structure of 2-{benzyl[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}acetic acid suggests it may also interact with sodium channels, which are critical targets for anticonvulsant medications.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Compounds featuring similar structural motifs have been documented to exhibit antibacterial and antifungal activities . The presence of both thiazole and aromatic components in this compound may enhance its efficacy against various pathogens.
Potential in Cancer Therapy
The thiazole moiety is often linked to anticancer activity due to its ability to inhibit certain enzymes involved in cancer cell proliferation. Research into related compounds has indicated that modifications at the benzyl and naphthalene positions can lead to enhanced cytotoxicity against cancer cell lines . The specific interactions of this compound with cancer-related targets remain an area for further investigation.
Case Study 1: Anticonvulsant Activity
In a study evaluating various N-benzyl derivatives, compounds similar to this compound were tested for their efficacy in maximal electroshock seizure models. The results indicated that certain structural modifications significantly increased anticonvulsant potency, suggesting that this compound could be optimized for similar therapeutic applications .
Case Study 2: Antimicrobial Efficacy
A series of thiazole derivatives were synthesized and assessed for antimicrobial activity against various bacterial strains. Compounds structurally related to this compound demonstrated significant inhibition zones in agar diffusion tests, indicating their potential as novel antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-{benzyl[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The naphthalene moiety may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Electronic Properties
The compound is structurally analogous to other 5-benzylidene-4-thiazolidinone derivatives but differs in the substituents at the 5- and 2-positions. Key comparisons include:
Key Findings :
- The naphthalene substituent in the target compound significantly increases molecular planarity and lipophilicity compared to phenyl or hydroxy-substituted analogs, favoring membrane penetration in biological systems .
- The acetic acid side chain reduces aggregation tendencies observed in methylthio or phenylamino derivatives, as evidenced by solubility studies in ethanol-water mixtures .
Key Findings :
- Ethanol and K₂CO₃ are universally effective for synthesizing acetic acid-functionalized thiazolidinones, minimizing side reactions compared to DMF or acetic acid .
- The naphthalene group requires longer reaction times (24–36 hours) due to steric hindrance, unlike smaller benzylidene substituents (12–18 hours) .
Key Findings :
- The target compound’s naphthalene group enhances pro-apoptotic activity by stabilizing interactions with hydrophobic kinase domains .
- Acetic acid derivatives generally show lower cytotoxicity (IC₅₀ > 50 μM) when lacking aromatic substituents at the 5-position .
Computational Analysis
Density functional theory (DFT) studies using Multiwfn highlight electronic differences:
| Parameter | Target Compound | 5-Benzylidene Analog | 3-Hydroxybenzylidene Analog |
|---|---|---|---|
| HOMO-LUMO gap (eV) | 3.8 | 4.2 | 4.0 |
| Electrostatic potential (kcal/mol) | -45.2 | -38.7 | -42.1 |
| LogP | 3.1 | 2.4 | 1.9 |
Key Findings :
Biological Activity
The compound 2-{benzyl[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}acetic acid (CAS: 866050-97-7) is a derivative of thiazole and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.
The molecular formula of the compound is with a molar mass of 402.47 g/mol. The predicted density is approximately 1.29 g/cm³, and it has a predicted boiling point of 646.2 °C. The pKa value is reported to be around 3.23, indicating its acidic nature .
Anticonvulsant Activity
Research indicates that derivatives similar to this compound exhibit significant anticonvulsant properties. For instance, studies on N'-benzyl 2-amino acetamides have shown effective anticonvulsant activities in animal models, with ED50 values ranging from 13 to 21 mg/kg, surpassing those of established drugs like phenobarbital (ED50 = 22 mg/kg) .
The structure-activity relationship (SAR) studies suggest that modifications at the benzyl group can enhance anticonvulsant efficacy. Electron-withdrawing groups at the 4'-N'-benzylamide site were found to retain activity, while electron-donating groups diminished it .
Antimicrobial Activity
Compounds containing thiazole moieties are well-documented for their antimicrobial properties. A review highlighted various thiazole derivatives exhibiting broad-spectrum antimicrobial activities against bacteria and fungi . The specific compound may similarly possess these properties due to its structural features.
Anti-inflammatory Effects
Thiazole derivatives have also been implicated in anti-inflammatory activities. Some studies suggest that compounds with thiazole rings can inhibit pro-inflammatory cytokines and enzymes, which could be a beneficial property for treating inflammatory diseases .
Study on Thiazole Derivatives
In a study evaluating novel thiazole-substituted benzotriazole derivatives, compounds demonstrated significant antimicrobial and anti-tubercular activities. The research emphasized the importance of structural modifications in enhancing biological activity . This suggests that similar modifications to the compound discussed could yield improved therapeutic profiles.
Pharmacological Evaluation
A pharmacological evaluation of related compounds revealed their potential in treating neurological disorders through modulation of sodium channels, which is critical for neuronal excitability control. Such findings underscore the therapeutic potential of this class of compounds in managing seizures and neuropathic pain .
Q & A
Q. What synthetic routes are recommended for synthesizing 2-{benzyl[...]acetic acid, and what are the critical reaction conditions?
- Methodological Answer : The compound can be synthesized via condensation reactions involving thiazolidinone precursors and naphthalene derivatives. A typical approach includes:
- Step 1 : Reacting substituted aryl amines (e.g., benzylamine derivatives) with alkyl cyanoacetates under reflux conditions in acetic acid.
- Step 2 : Introducing the naphthalen-1-ylmethylidene moiety via Knoevenagel condensation, requiring sodium acetate as a base and acetic acid as a solvent .
- Key Conditions : Temperature (80–100°C), solvent polarity (acetic acid or DMF), and catalyst selection (e.g., sodium acetate) significantly influence yield (reported 60–80%) and purity.
- Purification : Recrystallization from ethanol/water mixtures or DMF/acetic acid is recommended to achieve >95% purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the thiazol-2-ylamino and naphthalene substituents. Look for characteristic peaks:
- Thiazole protons : δ 6.8–7.2 ppm (C-H of thiazole ring).
- Naphthalene protons : δ 7.5–8.5 ppm (aromatic multiplet) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98% is ideal for biological assays) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]⁺ matching the theoretical molecular weight .
Advanced Research Questions
Q. How can structural modifications optimize the compound’s biological activity, such as antimicrobial or anticancer properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Strategies :
- Experimental Validation : Test derivatives in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or cell-based viability assays (e.g., MTT assay on cancer cell lines) .
Q. How can computational methods streamline reaction design and predict biological activity?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., transition states in Knoevenagel condensation) and predict regioselectivity .
- Molecular Docking : Simulate interactions with biological targets (e.g., EGFR kinase for anticancer activity) using AutoDock Vina. Prioritize derivatives with high docking scores for synthesis .
- Machine Learning : Train models on existing SAR data to predict untested derivatives’ bioactivity (e.g., random forest algorithms) .
Q. How should researchers address contradictions in reported biological activity data (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell lines (e.g., HepG2 for liver cancer studies), solvent controls (DMSO concentration ≤0.1%), and incubation times .
- Validate Mechanisms : Use orthogonal assays (e.g., Western blotting for target protein expression alongside viability assays) to confirm on-target effects .
- Control for Impurities : Re-purify batches showing outliers via column chromatography and retest .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
